molecular formula CH4ClNO2S B1265948 Chloromethanesulfonamide CAS No. 21335-43-3

Chloromethanesulfonamide

Cat. No. B1265948
CAS RN: 21335-43-3
M. Wt: 129.57 g/mol
InChI Key: AVXHCUKQISJQBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chloromethanesulfonamide derivatives involves various strategies, including organocatalytic asymmetric chlorocyclization and copper-initiated decomposition. For instance, chlorosulfonamide salts have been identified as superior electrophilic chlorine precursors for the organocatalytic asymmetric chlorocyclization of unsaturated amides, yielding products with high levels of stereoselectivity (Jaganathan & Borhan, 2014). Additionally, copper-initiated decomposition of N,N-dichloromethanesulfonamide with substrates like hydrocarbons and ethers has been explored, revealing insights into the reaction mechanisms and product formation (Torimoto, Shingaki, & Nagai, 1977).

Molecular Structure Analysis

The molecular structure and conformational properties of chloromethanesulfonamide derivatives have been characterized through various methods, including X-ray diffraction and computational studies. An example is the layered crystal structure, conformational, and vibrational properties study of 2,2,2-trichloroethoxysulfonamide, providing insights into the molecular arrangement and stability of these compounds (Gil et al., 2013).

Chemical Reactions and Properties

Chloromethanesulfonamides participate in various chemical reactions, including chlorocyclization, chloramination, and cross-coupling reactions. For example, N-chlorosulfonamides have been used as both nitrogen and chlorine sources in the visible-light-promoted chloramination of olefins, demonstrating their versatility and efficiency in organic synthesis (Qin, Ren, & Yu, 2015).

Physical Properties Analysis

The physical properties of chloromethanesulfonamide derivatives, such as solubility and thermal behavior, are critical for their application in various fields. Studies on solubility determination, modeling, and thermodynamic dissolution properties have provided valuable data for the development and optimization of chemical processes involving these compounds (Li, Wu, & Liang, 2019).

Chemical Properties Analysis

Understanding the chemical properties of chloromethanesulfonamide derivatives, including their reactivity and stability under different conditions, is essential for their effective utilization. Research into the atmospheric chemistry of perfluoroalkanesulfonamides, for example, has examined the kinetic and product studies of the OH radical and Cl atom initiated oxidation, highlighting the environmental impact and degradation pathways of these compounds (Martin et al., 2006).

Scientific Research Applications

1. Acaricidal Applications

Chloromethanesulfonamide (CMSA) has been identified as a systemic acaricidal compound with significant activity against various species of phytophagous mites. Its efficacy surpasses that of other compounds like dimethoate and disulfoton. CMSA demonstrates a strong systemic acaricidal activity against pests such as the citrus red mite, two-spotted spider mite, and the carmine mite. When applied to the soil or painted on the trunk and leaf surface of mandarin orange trees, CMSA effectively controls these pests while exhibiting low toxicity to mammals and carp (Ogawa, Shimazu, & Nishimura, 1987).

2. Water Treatment

In water treatment, chloromethanesulfonamide is relevant in the context of trihalomethanes (THMs) formation during the chlorination of surface water. Research has focused on modeling and optimizing THMs formation potential in drinking water sources. Factors like chlorine dose, dissolved organic carbon ratio, pH, temperature, and reaction time significantly affect THM formation. The developed models can be used to optimize water treatment processes to control THMs within safe limits, emphasizing the role of chloromethanesulfonamide in managing water quality (Singh, Rai, Pandey, & Sinha, 2011).

3. Organocatalytic Asymmetric Chlorocyclization

Chlorosulfonamide salts, including chloromethanesulfonamide, are found to be effective electrophilic chlorine precursors in the organocatalytic asymmetric chlorocyclization of unsaturated amides. This process is significant in organic chemistry, allowing for the synthesis of products with high levels of stereoselectivity at ambient temperatures. This application underscores the importance of chloromethanesulfonamide in facilitating chemical reactions critical for pharmaceutical and chemical research (Jaganathan & Borhan, 2014).

Safety And Hazards

Chloromethanesulfonamide is associated with several hazard statements, including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for Chloromethanesulfonamide are not available, it’s worth noting that the development of peptide drugs, which include compounds like Chloromethanesulfonamide, is one of the hottest topics in pharmaceutical research . Additionally, the development of new interfacial polymerization strategies for fabricating next-generation thin-film composite desalination membranes is an active area of research .

properties

IUPAC Name

chloromethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4ClNO2S/c2-1-6(3,4)5/h1H2,(H2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXHCUKQISJQBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175603
Record name Methanesulfonamide, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloromethanesulfonamide

CAS RN

21335-43-3
Record name 1-Chloromethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21335-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonamide, 1-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021335433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonamide, 1-chloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name chloromethanesulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
小川温樹, 嶋津朋徳, 西村立己 - Journal of Pesticide Science, 1987 - jlc.jst.go.jp
Chloromethanesulfonamide (CMSA) is a systemic acaricidal compound which has stronger activity than dimethoate and disulfoton against the citrus red mite, Panonychus citri, the two-…
Number of citations: 6 jlc.jst.go.jp
TH Scholz, JM Sondey, WC Randall… - Journal of medicinal …, 1993 - ACS Publications
Chemistry. The possibilitythat an aliphatic sulfonamide could be a potent CAI was discovered during the exploration of the chemistry and structure-activity re-lationships of the benzo [6] …
Number of citations: 35 pubs.acs.org
小川温樹, 嶋津朋徳 - Journal of Pesticide Science, 1987 - jlc.jst.go.jp
An action site of chloromethanesulfonamide (CMSA) against adult females of the citrus red mite, Panonychus citri, was investigated in laboratory tests. When the body was dipped in …
Number of citations: 5 jlc.jst.go.jp
小川温樹, 嶋津朋徳, 大石利治 - Journal of Pesticide Science, 1988 - jlc.jst.go.jp
A concentration-acaricidal activity relationship of chloromethanesulfonamide (CMSA) against the carmine mite, Tetranychus cinnabarinus BOISDUVAL was examined by dipping cotton …
Number of citations: 2 jlc.jst.go.jp
小川温樹, 嶋津朋徳, 篠原録郎 - Journal of Pesticide Science, 1988 - jlc.jst.go.jp
The control efficacy of chloromethanesulfonamide (CMSA) against three species of mites was examined by using sprinkler spray, seed coating and trunk implantation methods. The …
Number of citations: 6 jlc.jst.go.jp
M Zbirovský, R Seifert - Collection of Czechoslovak Chemical …, 1977 - cccc.uochb.cas.cz
The title compounds JI are formed in alkaline medium by the N-adaition of chloromethanesulfonamide to aromatic or aliphatic isothiocyanates and spontaneous cyclisation of …
Number of citations: 1 cccc.uochb.cas.cz
FA Fares, DD Ridley, P Yin - Australian journal of chemistry, 1997 - CSIRO Publishing
We report the preparation of 3-amino-4,5-dihydro-1,2,4-thiadiazole 1,1-dioxide and of its 4-methyl derivative which are of interest as potential analogues of creatinine. The thiadiazoles …
Number of citations: 2 www.publish.csiro.au
M Mahender, M Saravanan, C Sridhar… - … Process Research & …, 2014 - ACS Publications
Six potential process related impurities were detected during the impurity profile study of an antiarrhythmic drug substance, Dronedarone (1). Simple high performance liquid …
Number of citations: 8 pubs.acs.org
H OGAWA, T SHIMAZU - JOURNAL OF …, 1987 - … SCI SOC JAPAN TOKYO UNIV AGR …
Number of citations: 0
H OGAWA, T SHIMAZU… - JOURNAL OF …, 1987 - … SCI SOC JAPAN TOKYO UNIV AGR …
Number of citations: 0

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